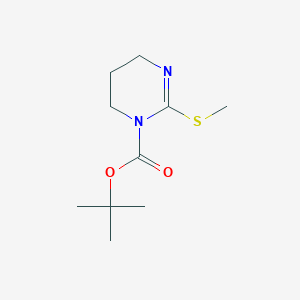![molecular formula C6H6N2O2 B15244418 5,6-Dihydrofuro[2,3-d]pyrimidin-4-ol](/img/structure/B15244418.png)
5,6-Dihydrofuro[2,3-d]pyrimidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dihydrofuro[2,3-d]pyrimidin-4-ol is a heterocyclic compound that features a fused ring system consisting of a furan ring and a pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydrofuro[2,3-d]pyrimidin-4-ol can be achieved through several methods. One common approach involves the condensation of appropriate precursors under specific conditions. For example, the condensation of 5,6-diaryl-2,7-dithioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-ones with hydrazine hydrate yields the corresponding hydrazine analogs . Another method involves the rhodium (II)-catalyzed reactions of cyclic diazo compounds derived from barbituric acid or thiobarbituric acid with arylacetylenes and styrenes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
5,6-Dihydrofuro[2,3-d]pyrimidin-4-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to yield oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrazine hydrate, arylacetylenes, and styrenes. Reaction conditions often involve the use of catalysts such as rhodium (II) pivalate and specific solvents like ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with hydrazine hydrate yields hydrazine analogs, while reactions with arylacetylenes and styrenes produce various furo[2,3-d]pyrimidine derivatives .
Aplicaciones Científicas De Investigación
5,6-Dihydrofuro[2,3-d]pyrimidin-4-ol has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 5,6-Dihydrofuro[2,3-d]pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to its biological effects. For example, it has been shown to inhibit kinases such as Chk1 and GSK-3β, which are involved in cell cycle regulation and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 5,6-Dihydrofuro[2,3-d]pyrimidin-4-ol include:
- 5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine
- 5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one
- 2,6-Dichloro-4,8-di(1-piperidinyl)pyrimido[5,4-d]pyrimidine
Uniqueness
This compound is unique due to its specific fused ring system and the presence of a hydroxyl group at the 4-position. This structural feature contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C6H6N2O2 |
|---|---|
Peso molecular |
138.12 g/mol |
Nombre IUPAC |
5,6-dihydro-3H-furo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C6H6N2O2/c9-5-4-1-2-10-6(4)8-3-7-5/h3H,1-2H2,(H,7,8,9) |
Clave InChI |
WNWXMAGEGIHVOZ-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C1C(=O)NC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[3-(3,4-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15244350.png)
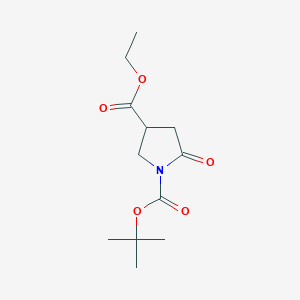
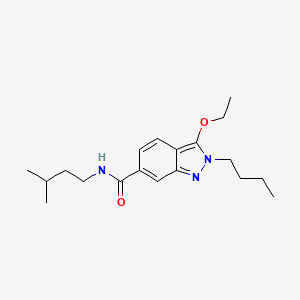
![7-Methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine](/img/structure/B15244377.png)
![3-(tert-Butyl)-6-fluoro-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B15244381.png)
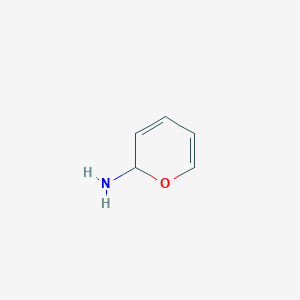
![Ethyl 4-chloro-6-fluoropyrrolo[1,2-B]pyridazine-3-carboxylate](/img/structure/B15244405.png)
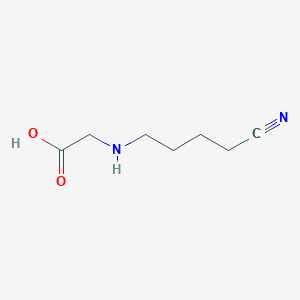

![(1R,2R,4S)-2-[(1R)-1,2-dihydroxyethyl]-3,6-bis(4-methylphenyl)bicyclo[2.2.0]hexane-1,2,4,5-tetrol](/img/structure/B15244424.png)
![Methyl 3-iodo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-2-carboxylate](/img/structure/B15244428.png)
![1-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-1,3-dimethylthiourea](/img/structure/B15244431.png)
